TGA Volatility and Evaporative Residue: Ta(OEt)₄(acac) vs. [{Ta(OEt)₅}₂]
Thermogravimetric analysis (TGA) under N₂ at atmospheric pressure directly compares the evaporation behaviour of [Ta(OEt)₄(acac)] (compound 2) and the benchmark dimer [{Ta(OEt)₅}₂] (compound 1). The acetylacetonate-modified precursor leaves 14 wt% involatile residue versus 9 wt% for [{Ta(OEt)₅}₂], while the calculated residue for pure Ta₂O₅ is 48 wt% in both cases, indicating partial evaporation concurrent with decomposition for both compounds. Crucially, the mass-loss window for [Ta(OEt)₄(acac)] spans 90–370 °C compared with 160–210 °C for [{Ta(OEt)₅}₂] [1]. The broader evaporation range of the mixed-ligand precursor provides a wider thermal budget for vapour delivery.
| Evidence Dimension | TGA involatile residue (wt%) and mass-loss temperature range under N₂ |
|---|---|
| Target Compound Data | [Ta(OEt)₄(acac)]: 14 wt% observed residue (48 wt% calculated as Ta₂O₅); mass-loss range 90–370 °C |
| Comparator Or Baseline | [{Ta(OEt)₅}₂]: 9 wt% observed residue (54 wt% calculated as Ta₂O₅); mass-loss range 160–210 °C |
| Quantified Difference | Residue: 14 wt% vs. 9 wt% (+5 percentage points). Mass-loss temperature span: 280 °C vs. 50 °C (5.6× wider) |
| Conditions | TGA at atmospheric pressure, dry N₂ atmosphere, temperature ramp; residue calculated assuming pure Ta₂O₅ [1] |
Why This Matters
The 5.6× wider mass-loss temperature window affords process engineers substantially greater latitude in bubbler temperature control and precursor delivery line thermal management.
- [1] Pollard, K. D.; Puddephatt, R. J. Chemical Vapor Deposition of Tantalum Oxide from Tetraethoxo(β-diketonato)tantalum(V) Complexes. Chem. Mater. 1999, 11 (4), 1069–1074. DOI: 10.1021/cm981047a. View Source
